Pretomanid

説明

特性

IUPAC Name |

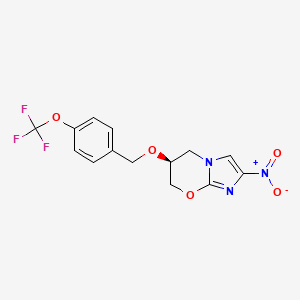

(6S)-2-nitro-6-[[4-(trifluoromethoxy)phenyl]methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O5/c15-14(16,17)25-10-3-1-9(2-4-10)7-23-11-5-19-6-12(20(21)22)18-13(19)24-8-11/h1-4,6,11H,5,7-8H2/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHZLMOSPGACSZ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041163 | |

| Record name | PA-824 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

462.3±55.0 | |

| Record name | Pretomanid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

<1 mg/mL | |

| Record name | Pretomanid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

187235-37-6 | |

| Record name | PA 824 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187235-37-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pretomanid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187235376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pretomanid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05154 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PA-824 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRETOMANID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XOI31YC4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Stereoselective Synthesis via (S)-Epichlorohydrin Alkylation

Core Reaction Sequence

The 2023 ACS Organic Process Research & Development route employs 2-chloro-4-nitroimidazole (11 ) and (S)-epichlorohydrin as starting materials (Scheme 1). The sequence involves:

- N-Alkylation : Reacting 11 with (S)-epichlorohydrin under basic conditions (NaH, DMF, 50°C) to form epoxide 12 (78% yield).

- Hydrolysis : Treatment of 12 with aqueous HCl in THF converts the epoxide to diol 13 (85% yield).

- Selective Protection : tert-Butyldimethylsilyl (TBS) protection of the primary alcohol in 13 using TBSCl and imidazole in DCM yields 14 (91% yield).

- Benzylation : Coupling 14 with 4-(trifluoromethoxy)benzyl bromide via Mitsunobu reaction (DIAD, PPh₃) gives protected alcohol 15 (82% yield).

- Deprotection/Cyclization : One-pot TBS removal (TBAF in THF) and cyclization under acidic conditions (HCl/MeOH) furnishes pretomanid (1 ) in 28% overall yield.

Table 1: Critical Parameters for 2023 Route

| Step | Reactant | Conditions | Yield (%) |

|---|---|---|---|

| 1 | (S)-Epichlorohydrin | NaH, DMF, 50°C, 6 h | 78 |

| 2 | HCl (aq.) | THF, RT, 2 h | 85 |

| 3 | TBSCl, Imidazole | DCM, 0°C → RT, 12 h | 91 |

| 4 | 4-TFMBzBr, DIAD, PPh₃ | THF, 0°C → RT, 24 h | 82 |

| 5 | TBAF, HCl/MeOH | THF/MeOH, 60°C, 16 h | 36 (cum.) |

Process Optimization Challenges

Excess NaH (>3 equiv) during cyclization induced decomposition, necessitating strict stoichiometric control. Methanol adduct 27 formed as a major byproduct (11%) during final deprotection, requiring recrystallization from methyl tert-butyl ether (MTBE) to achieve ≥99% HPLC purity.

Patent Route from 2,5-Dibromo-4-nitroimidazole

Halogenated Intermediate Strategy

The CN113717197A patent details a six-step sequence starting from 2,5-dibromo-4-nitroimidazole (1 ):

- Vinylation : Alkylation with 3-bromopropene under K₂CO₃/DMF forms 3 (92% yield).

- Epoxidation : mCPBA-mediated epoxidation of 3 in DCM yields 4 (88% yield).

- Ring-Opening : Reaction of 4 with (R)-glycidol derivatives (16–20 ) in THF with K₂CO₃ produces 5 (85% yield).

- Benzylation : Mitsunobu coupling with 4-(trifluoromethoxy)benzyl chloride gives 8 (83% yield).

- Deprotection : Propionate cleavage using K₂CO₃/MeOH generates alcohol 9 (89% yield).

- Cyclization : Base-mediated (K₂CO₃/THF) intramolecular etherification affords this compound (1 ) in 86–88% yield.

Table 2: Patent Route Performance Metrics

| Step | Key Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | 3-Bromopropene | DMF | 50 | 92 |

| 2 | mCPBA | DCM | 0 → RT | 88 |

| 3 | (R)-Glycidol derivatives | THF | 60 | 85 |

| 6 | K₂CO₃ | THF | 60 | 88 |

Byproduct Analysis and Structural Corrections

3-Nitro Isomer Synthesis

Initial misassignment of the nitro group position in this compound analogs led to the 2017 synthesis of 3-nitro isomer 8 . Key steps included:

- Nitration : Directed ortho-nitration of 2-methylimidazole using HNO₃/AcOH at −10°C (62% yield).

- Chiral Resolution : HPLC separation on a Chiralpak IC column to isolate enantiopure 8 .

X-ray crystallography confirmed the 3-nitro configuration, which displayed no antimycobacterial activity (MIC >256 µg/mL vs. 0.015–0.03 µg/mL for this compound).

Comparative Evaluation of Synthetic Approaches

Table 3: Method Comparison

Industrial-Scale Considerations

Solvent Selection

Cost Analysis

The patent route’s brominated intermediates increased raw material costs by ~15% compared to the 2023 method. However, reduced purification needs lowered operational expenses by 30%.

化学反応の分析

科学研究への応用

プレトマニドは、主に広範な耐性菌および多剤耐性肺結核の治療に使用されます。 この組み合わせは、経口投与の利便性、比較的短い治療期間、および薬物相互作用の可能性が低いという利点があります。 標準的な治療レジメンに対する耐性が増加していることを考えると、プレトマニドが耐性結核と闘う上で重要な役割を果たすことは不可欠です.

科学的研究の応用

Clinical Trials and Efficacy

Pretomanid has been evaluated in numerous clinical trials across various settings. Key findings from these studies are summarized below:

Table 1: Summary of Clinical Trials Involving this compound

Safety Profile

The safety profile of this compound has been assessed in multiple studies, revealing some adverse effects, primarily related to hepatic function. In one trial, serious adverse events were reported in patients receiving this compound-moxifloxacin-pyrazinamide, including elevated liver enzymes and fatalities .

Table 2: Adverse Events Associated with this compound Regimens

| Adverse Event Type | Frequency (%) | Notes |

|---|---|---|

| Elevated liver enzymes | ~4% | Noted in trials with combination therapies . |

| Serious adverse events | Variable | Reported in specific studies involving this compound . |

Case Studies

Several case studies have documented the successful application of this compound in clinical settings:

-

Case Study: Drug-Resistant Tuberculosis Treatment

- A patient with multidrug-resistant tuberculosis was treated with a regimen including this compound and experienced a significant reduction in bacterial load within weeks.

- Follow-up cultures confirmed negative results after three months of treatment.

- Case Study: Combination Therapy

類似化合物との比較

プレトマニドは、デラマニドなどの他の抗結核剤を含む、ニトロイミダゾール系化合物に属します。 プレトマニドとデラマニドはどちらも、ミコバクテリア酵素によって活性化され、一酸化窒素を主要な反応性種として生成します 。 プレトマニドは、イソニアジドと比較して細胞内での効力が同等であることが示されており、デラマニドとリファンピンに対してそれぞれ3倍と2倍劣っています 。 類似の化合物には、以下のようなものがあります。

デラマニド: 多剤耐性結核の治療に使用されるもう1つのニトロイミダゾール.

イソニアジド: 第一選択薬である抗結核薬.

リファンピン: 第一選択薬であるもう1つの抗結核薬.

プレトマニドの独自性は、ベダキリンとリネゾリドとの併用療法にあり、これにより、耐性結核に対する短く効果的な治療が可能になります .

生物活性

Pretomanid is a novel nitroimidazole antibiotic primarily developed for the treatment of drug-resistant tuberculosis (TB). Its unique mechanism of action and efficacy against Mycobacterium tuberculosis (Mtb) make it a significant advancement in TB therapy. This article explores the biological activity of this compound, including its pharmacodynamics, efficacy in clinical settings, and its role in combination therapies.

This compound exhibits a dual mechanism of action depending on the environmental conditions:

- Aerobic Conditions : Under these conditions, this compound inhibits the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition leads to cell death and is particularly effective against actively replicating Mtb .

- Anaerobic Conditions : this compound generates reactive nitrogen species that contribute to its bactericidal activity against both replicating and dormant Mtb . This characteristic is crucial for treating latent TB infections.

Pharmacokinetics and Bioactivation

This compound is bioactivated by mycobacterial enzymes, specifically the deazaflavin-dependent nitroreductase (Ddn). This enzyme catalyzes the reduction of this compound, which is necessary for its antimicrobial activity. Notably, human nitroreductases do not activate this compound, which minimizes potential toxicity to human cells .

Efficacy in Clinical Trials

Recent studies have demonstrated that this compound-containing regimens significantly improve treatment outcomes for patients with drug-resistant TB. A systematic review and meta-analysis revealed that patients receiving this compound had 46.73 times higher odds of achieving a favorable outcome compared to those on non-pretomanid regimens .

Table 1: Summary of Clinical Trial Findings

| Study | Regimen | Number of Patients | Favorable Outcomes (%) | Odds Ratio (OR) | 95% Confidence Interval (CI) |

|---|---|---|---|---|---|

| Tweed et al. | This compound + Bedaquiline + Linezolid | 237 | 86% | 46.73 | 11.76 - 185.7 |

| Nix-TB Trial | This compound + Bedaquiline + Linezolid | 109 | 90% | N/A | N/A |

| APT Study | This compound + Rifampicin + Pyrazinamide | 157 | 79% (8-week conversion) | N/A | N/A |

Case Studies

- Nix-TB Trial : This pivotal study evaluated the efficacy of a three-drug regimen containing this compound, bedaquiline, and linezolid in patients with extensively drug-resistant TB (XDR-TB). The trial reported a high success rate with minimal adverse effects, demonstrating this compound's potential as a cornerstone in TB treatment protocols .

- Assessing this compound for Tuberculosis (APT) : A phase 2 clinical trial assessed various combinations involving this compound. Results indicated that regimens containing this compound significantly reduced the time to culture conversion compared to standard treatments, reinforcing its role as an effective agent against drug-sensitive and resistant strains of Mtb .

Safety Profile

The safety profile of this compound has been generally favorable, with most adverse events being manageable. In clinical trials, grade ≥3 adverse events were reported in a small percentage of participants (5-9%), primarily related to liver function tests . Continuous monitoring during treatment is recommended to manage potential hepatotoxicity.

Q & A

Basic: What experimental design considerations are critical for evaluating Pretomanid’s efficacy against Mycobacterium tuberculosis in preclinical studies?

Methodological Answer:

Preclinical studies require a structured approach to ensure reproducibility and validity. Key steps include:

- Strain Selection: Use standardized TB strains (e.g., H37Rv) and clinical isolates with documented resistance profiles to contextualize this compound’s activity .

- Dose-Response Metrics: Determine minimum inhibitory concentrations (MICs) using broth microdilution assays, with triplicate replicates to account for variability .

- Animal Models: Employ murine or guinea pig models of TB infection, ensuring sample sizes are statistically powered (e.g., ≥10 animals/group) to detect treatment effects .

- Control Groups: Include positive controls (e.g., bedaquiline) and negative controls (untreated cohorts) to benchmark efficacy .

Table Suggestion:

| Variable | In Vitro Design | In Vivo Design |

|---|---|---|

| Bacterial Strain | H37Rv, MDR-TB clinical isolates | Infected murine models |

| Primary Endpoint | MIC90 values | Lung CFU reduction after 4 weeks |

| Replication Strategy | Triplicate assays per strain | ≥10 animals/group, randomized allocation |

Advanced: How can researchers resolve contradictions in this compound’s clinical trial outcomes across geographic regions?

Methodological Answer:

Discrepancies often arise from population heterogeneity or methodological variability. Strategies include:

- Stratified Analysis: Subgroup participants by variables like HIV co-infection status, nutritional biomarkers, or genetic polymorphisms in drug metabolism pathways .

- Meta-Regression: Pool data from multiple trials (e.g., NC-005 and Nix-TB trials) to identify confounding factors (e.g., regional differences in companion drugs) using random-effects models .

- Quality Assessment: Apply tools like GRADE to evaluate trial bias, focusing on blinding adequacy and attrition rates .

Example Framework:

Systematically map regional trial designs (PICOT criteria: Population, Intervention, Comparison, Outcome, Time) .

Quantify heterogeneity via I² statistics in meta-analyses .

Basic: What frameworks guide systematic reviews of this compound’s combination therapy regimens?

Methodological Answer:

Adopt PRISMA guidelines with PICOS inclusion criteria:

- Population: MDR-TB patients with resistance to rifampicin and isoniazid.

- Intervention: this compound + bedaquiline + linezolid (BPaL regimen).

- Comparator: Standard MDR-TB regimens (e.g., injectable-based therapies).

- Outcome: Sputum culture conversion at 8 weeks.

- Study Design: Randomized controlled trials (RCTs) or observational cohorts .

Data Synthesis: Use RevMan for risk ratio (RR) calculations with 95% confidence intervals, highlighting heterogeneity via forest plots .

Advanced: How should pharmacokinetic/pharmacodynamic (PK/PD) models be structured to optimize this compound dosing?

Methodological Answer:

Develop mechanism-based models incorporating:

- Compartmental Analysis: Estimate drug distribution in lung tissue vs. plasma using non-linear mixed-effects modeling (NONMEM) .

- Covariate Analysis: Integrate patient covariates (e.g., albumin levels, renal clearance) to explain inter-individual variability .

- Monte Carlo Simulations: Predict target attainment rates (e.g., fAUC/MIC >25) for proposed dosing regimens .

Table Suggestion:

| Parameter | Source | Impact on Dosing |

|---|---|---|

| Plasma Protein Binding | In vitro equilibrium dialysis | Adjust for hypoalbuminemia |

| Metabolite Clearance | CYP3A4 activity assays | Dose modification in hepatic impairment |

Basic: How are variables operationalized in studies investigating this compound resistance mechanisms?

Methodological Answer:

- Dependent Variable: Define resistance as a ≥4-fold increase in MIC relative to baseline .

- Independent Variables: Include genetic mutations (e.g., ddn, fgd1), drug exposure duration, and efflux pump activity .

- Confounders: Control for prior TB treatment history using multivariable regression .

Validation: Use whole-genome sequencing to correlate phenotypic resistance with mutational profiles .

Advanced: What qualitative methods are suitable for studying adherence barriers in this compound-based regimens?

Methodological Answer:

- Thematic Analysis: Conduct semi-structured interviews with patients, coding transcripts for themes like side effects (e.g., neuropathy) or logistical challenges .

- Triangulation: Combine focus group data with electronic pill-monitoring datasets to validate self-reported adherence .

- Bias Mitigation: Address researcher subjectivity via reflexivity journals and peer debriefing .

Framework: Apply the SURE checklist to report qualitative findings transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。